N-Cyclohexyl-2-phenyl-prop-2-enamide
Description
N-Cyclohexyl-2-phenyl-prop-2-enamide is an α,β-unsaturated amide characterized by a cyclohexyl group attached to the nitrogen atom of an acrylamide backbone and a phenyl substituent at the β-position. This compound’s structure combines the rigidity of the cyclohexyl group with the planar, conjugated system of the acrylamide moiety, making it a candidate for studying steric and electronic effects in molecular interactions. The amide functionality facilitates hydrogen bonding, while the phenyl and cyclohexyl groups contribute to hydrophobic interactions. Such structural features are critical in applications ranging from polymer chemistry to medicinal chemistry, where steric bulk and solubility modulation are often desired .
Properties
CAS No. |
7473-00-9 |
|---|---|
Molecular Formula |
C15H19NO |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-cyclohexyl-2-phenylprop-2-enamide |
InChI |
InChI=1S/C15H19NO/c1-12(13-8-4-2-5-9-13)15(17)16-14-10-6-3-7-11-14/h2,4-5,8-9,14H,1,3,6-7,10-11H2,(H,16,17) |
InChI Key |
OANPJLIFGDQJKD-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with N-Cyclohexyl-2-phenyl-prop-2-enamide, differing primarily in substituents and functional groups:
Key Observations :
- Substituent Impact : The octyloxy group in the compound from increases hydrophobicity, making it suitable for surfactant or lipid-based systems. In contrast, the iodo substituent in introduces halogen bonding capabilities, which can enhance binding affinity in drug design.
- Cyclohexyl vs. Cyclohexenyl : The cyclohexenyl group in introduces unsaturation, reducing steric bulk and increasing conformational flexibility compared to the saturated cyclohexyl group in the target compound.
Hydrogen Bonding and Crystallography
The amide group in this compound enables strong hydrogen bonding, influencing crystal packing. Similar compounds, such as the iodo-substituted analogue from , may exhibit additional intermolecular interactions (e.g., halogen bonds), altering crystallinity.
Stability and Reactivity
- The α,β-unsaturated amide in the target compound is prone to Michael additions, whereas the propynamide in may undergo alkyne-specific reactions (e.g., cycloadditions).
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